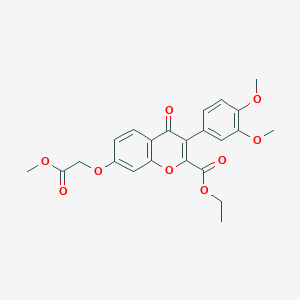
ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate is a useful research compound. Its molecular formula is C23H22O9 and its molecular weight is 442.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxo-4H-chromene-2-carboxylate, a synthetic compound belonging to the chromene class, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chromene core with methoxy and ethoxy substituents that are critical for its biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound, particularly focusing on its anticancer properties. The following sections detail these findings.
Anticancer Properties
- Cell Viability Assays :
- The compound was evaluated against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer). The results indicated that it exhibited significant cytotoxic effects with IC50 values ranging from 2.4 µg/mL to 3.2 µg/mL against PC-3 and A549 cells, demonstrating superior potency compared to standard chemotherapeutics like Vinblastine and Colchicine .
| Cell Line | IC50 (µg/mL) | Reference Drug IC50 (µg/mL) |
|---|---|---|
| PC-3 | 2.4 | 2.3 (Vinblastine) |
| A549 | 3.2 | 3.78 (Vinblastine) |
| MCF-7 | Not specified | 9.6 (Colchicine) |
| HCT-116 | Not specified | 21.3 (Colchicine) |
- Mechanism of Action :
Molecular Docking Studies
Molecular docking analyses have been conducted to elucidate the binding interactions of this compound with key protein targets involved in cancer progression, such as EGFR and VEGFR-2 kinases. These studies revealed that the compound binds effectively to the active sites of these kinases, suggesting a potential mechanism for its anticancer effects .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical models:
- Study on Breast Cancer :
- Prostate Cancer Model :
Properties
IUPAC Name |
ethyl 3-(3,4-dimethoxyphenyl)-7-(2-methoxy-2-oxoethoxy)-4-oxochromene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O9/c1-5-30-23(26)22-20(13-6-9-16(27-2)18(10-13)28-3)21(25)15-8-7-14(11-17(15)32-22)31-12-19(24)29-4/h6-11H,5,12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTCNJQWIPFBJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)OC)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














